molecular formula C16H15NO4S2 B2700829 (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 641997-89-9

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2700829
CAS RN: 641997-89-9
M. Wt: 349.42
InChI Key: KHJGKIAEUCHFBJ-LCYFTJDESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Synthesis and Anticancer Activity : Novel 4-thiazolidinones containing benzothiazole moieties have demonstrated significant in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds exhibited high anticancer potency with notable selectivity, indicating potential as therapeutic agents (Havrylyuk et al., 2010).

Antimicrobial Activity : Derivatives of the mentioned compound have shown promising antimicrobial activity. A series of derivatives synthesized from 2-thioxothiazolidin-4-one showed significant activity against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Pansare & Shinde, 2015).

Antioxidant Activity and Chemical Properties

Antioxidant Properties : Benzothiazole derivatives, including structurally related compounds to the given chemical, have been studied for their antioxidant activities. These compounds can inactivate reactive chemical species, offering protection against oxidative stress-related damages (Cabrera-Pérez et al., 2016).

Corrosion Inhibition : Research has also explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These studies highlight the compound's potential in industrial applications, offering protective qualities against steel corrosion (Hu et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current understanding of the compound and its potential applications .

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-3-8-21-12-6-4-11(5-7-12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGKIAEUCHFBJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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